molecular formula C7H9FN4O3 B3148790 N-(3-Fluorophenyl)guanidine nitrate CAS No. 65783-20-2

N-(3-Fluorophenyl)guanidine nitrate

Cat. No.: B3148790
CAS No.: 65783-20-2
M. Wt: 216.17 g/mol
InChI Key: PUARUQQLDPRZGV-UHFFFAOYSA-N
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Description

N-(3-Fluorophenyl)guanidine nitrate (CAS 65783-20-2) is an organic compound with the molecular formula C 7 H 9 FN 4 O 3 and a molecular weight of 216.17 g/mol . This compound belongs to the class of guanidine nitrate derivatives, which are recognized as versatile intermediates in scientific research and industrial applications . The core structure features a guanidine group bound to a 3-fluorophenyl ring, a configuration that lends itself to further chemical modifications. Guanidine nitrate derivatives, in general, hold significant value in medicinal chemistry as building blocks for more complex molecules . For instance, related compounds such as (2-Methyl-5-nitrophenyl)guanidine nitrate serve as critical precursors in the synthesis of active pharmaceutical ingredients (APIs) like the targeted cancer therapy imatinib . The inherent basicity and hydrogen-bonding capacity of the guanidine moiety allow these compounds to interact with various biological targets, making them promising starting points for developing new therapeutic agents, including antimicrobials and enzyme inhibitors . The fluorophenyl substituent in this specific compound is a common pharmacophore that can influence a molecule's bioavailability, binding affinity, and metabolic stability. Beyond pharmaceutical research, guanidine nitrate and its derivatives find utility in other fields. The parent compound, guanidine nitrate, is widely used as a fuel in pyrotechnics, a gas generator in automobile airbags, and a precursor to other specialty chemicals like nitroguanidine . Researchers value this compound as a specialized reagent for constructing heterocyclic ensembles, such as pyrrole-aminopyrimidine systems, which are privileged scaffolds in drug design due to their presence in many biologically active molecules . This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any other human or animal use.

Properties

IUPAC Name

2-(3-fluorophenyl)guanidine;nitric acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FN3.HNO3/c8-5-2-1-3-6(4-5)11-7(9)10;2-1(3)4/h1-4H,(H4,9,10,11);(H,2,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUARUQQLDPRZGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)N=C(N)N.[N+](=O)(O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65783-20-2
Record name Guanidine, N-(3-fluorophenyl)-, nitrate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65783-20-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthetic Methodologies for N 3 Fluorophenyl Guanidine Nitrate

Foundational Guanidine (B92328) Synthesis Approaches

The construction of the guanidine core is a well-established area of organic synthesis, with several classical and modern methods available to the synthetic chemist. These methods typically involve the reaction of an amine with a suitable guanylating agent.

Classical Preparations from Dicyanodiamide and Ammonium (B1175870) Salts

One of the most traditional and large-scale methods for producing unsubstituted guanidine salts involves the reaction of dicyanodiamide with ammonium salts. orgsyn.orgwikipedia.org This process is typically carried out by heating a mixture of dicyanodiamide and an ammonium salt, such as ammonium nitrate (B79036), at elevated temperatures. orgsyn.orgresearchgate.net The reaction proceeds through the formation of a biguanide (B1667054) intermediate, which then reacts with another molecule of the ammonium salt to yield two equivalents of the guanidinium (B1211019) salt. orgsyn.org For the preparation of guanidine nitrate, an intimate mixture of dicyanodiamide and ammonium nitrate is heated, often in an oil bath, to temperatures around 160°C. researchgate.net The resulting product can then be purified by recrystallization from water. researchgate.net While this method is effective for the synthesis of the parent guanidine nitrate, its application to the direct synthesis of N-substituted guanidines is less common.

Guanylation Reactions Utilizing Carbodiimides and Amines

A more versatile and widely used approach for the synthesis of substituted guanidines is the guanylation of amines using carbodiimides. This method involves the addition of an amine to a carbodiimide (B86325), often facilitated by a catalyst. A broad range of catalysts, including transition metals, main-group metals, and rare-earth metals, have been developed to promote this transformation. nih.govchemsrc.com The reaction is considered atom-economical and provides a direct route to various substituted guanidines. core.ac.uk The mechanism of these catalytic reactions can vary, but generally involves the activation of the amine or the carbodiimide by the metal catalyst, followed by nucleophilic attack of the amine on the carbodiimide. core.ac.uk For instance, zinc-catalyzed guanylation reactions have been shown to be effective for the synthesis of guanidine derivatives from aromatic amines and carbodiimides. orgsyn.org

Nucleophilic Substitution and Addition Mechanisms in Guanidine Formation

The formation of guanidines can be broadly categorized into two mechanistic pathways: nucleophilic substitution and nucleophilic addition. rsc.org In nucleophilic substitution reactions, an amine displaces a leaving group on a guanylating agent. rsc.org A common example is the reaction of an amine with an S-methylisothiourea salt, where the methylthiol group acts as the leaving group. organic-chemistry.org The resonance stabilization of the guanidine group can make the guanidine carbon center less susceptible to nucleophilic attack. sigmaaldrich.com However, strategies have been developed to overcome this, such as the activation of guanidines by converting them into cyclic diimide structures, which enhances their electrophilicity. sigmaaldrich.comtcichemicals.com

Nucleophilic addition reactions typically involve the addition of an amine to a cyanamide (B42294) or a carbodiimide. rsc.org The reaction of an amine with a cyanamide, for instance, is a direct method for forming a guanidine linkage. This reaction can be catalyzed by Lewis acids, such as scandium(III) triflate, which can proceed under mild conditions, even in aqueous solutions.

Design and Execution of N-(3-Fluorophenyl)guanidine nitrate Synthesis

The synthesis of this compound involves the strategic selection of precursors and the careful optimization of reaction conditions to ensure high yield and purity of the final product.

Precursor Selection and Reactant Optimization

The primary precursors for the synthesis of this compound are 3-fluoroaniline (B1664137) and a suitable guanylating agent.

3-Fluoroaniline: This precursor is chosen for the introduction of the 3-fluorophenyl moiety. 3-Fluoroaniline is a primary arylamine where the fluorine atom at the meta position influences the reactivity of the amino group through its electron-withdrawing inductive effect. orgsyn.org

Guanylating Agent: Several guanylating agents can be considered for the reaction with 3-fluoroaniline.

Cyanamide: In the presence of an acid, such as nitric acid, cyanamide can react with 3-fluoroaniline to form this compound. This approach is analogous to the synthesis of phenyl guanidine nitrate from aniline (B41778). core.ac.uk

S-Methylisothiourea Derivatives: Reagents like N,N'-Bis(tert-butoxycarbonyl)-S-methylisothiourea are commonly used for the guanylation of amines. The reaction proceeds via nucleophilic substitution, where the amine displaces the methylthio group. The Boc protecting groups can be subsequently removed under acidic conditions. This method offers good control and is suitable for a wide range of amines.

Carbodiimides: The reaction of 3-fluoroaniline with a carbodiimide in the presence of a suitable catalyst provides another route to the desired guanidine.

Below is an interactive data table summarizing the key precursors and their roles in the synthesis.

PrecursorRole in SynthesisKey Considerations
3-FluoroanilineSource of the 3-fluorophenyl groupThe electron-withdrawing fluorine atom can affect the nucleophilicity of the amine.
CyanamideGuanylating agentRequires an acid catalyst (e.g., nitric acid) for the reaction to proceed.
N,N'-Bis(tert-butoxycarbonyl)-S-methylisothioureaProtected guanylating agentAllows for a controlled reaction; requires a subsequent deprotection step.
CarbodiimidesGuanylating agentOften requires a catalyst (e.g., metal-based) for efficient reaction.
Nitric AcidReactant and Salt FormerProvides the nitrate counter-ion and can act as a catalyst in the reaction with cyanamide.

Reaction Condition Tuning for Yield and Purity

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are typically tuned include the solvent, temperature, reaction time, and purification method.

Solvent: The choice of solvent depends on the specific guanylation method employed. For the reaction of 3-fluoroaniline with cyanamide and nitric acid, a polar solvent like ethanol (B145695) is often used to dissolve the reactants. core.ac.uk For reactions involving protected S-methylisothiourea derivatives, aprotic polar solvents such as dimethylformamide (DMF) can be suitable.

Temperature: The reaction temperature can significantly impact the reaction rate and the formation of byproducts. The synthesis of phenyl guanidine nitrate from aniline and cyanamide is typically carried out under reflux. core.ac.uk However, for more sensitive substrates or when using certain catalysts, the reaction may be performed at lower temperatures to improve selectivity.

Reaction Time: The duration of the reaction is monitored to ensure the complete consumption of the starting materials. This can be tracked using techniques such as thin-layer chromatography (TLC).

Purification: After the reaction is complete, the crude product is purified to remove any unreacted starting materials, byproducts, and catalysts. Common purification techniques include:

Recrystallization: This is a standard method for purifying solid compounds. For this compound, a suitable solvent system would be used to dissolve the crude product at an elevated temperature, followed by cooling to induce crystallization of the pure compound. core.ac.uk

Chromatography: Column chromatography can be employed for the purification of guanidine derivatives, especially when dealing with complex reaction mixtures or when high purity is required.

The following interactive data table provides a hypothetical example of reaction condition optimization for the synthesis of this compound from 3-fluoroaniline and cyanamide.

EntrySolventTemperature (°C)Time (h)Yield (%)Purity (%)
1Ethanol50246590
2Ethanol78 (Reflux)207592
3Isopropanol82 (Reflux)207291
4Ethanol78 (Reflux)126888
5Ethanol78 (Reflux)247693

Advanced Purification and Isolation Techniques

The final stages of synthesizing this compound are crucial for ensuring the product meets stringent purity specifications. Advanced purification and isolation techniques are employed to remove closely related impurities, particularly positional isomers, and to control the crystalline properties of the final product. These methods include high-resolution chromatographic separations and carefully designed recrystallization strategies.

Chromatographic Separations for Isomer Resolution

The synthesis of monosubstituted phenyl compounds, such as this compound, can often result in the formation of positional isomers (e.g., N-(2-Fluorophenyl)guanidine nitrate and N-(4-Fluorophenyl)guanidine nitrate) as byproducts. nih.gov These isomers may exhibit similar physical properties, making their separation by classical techniques like simple recrystallization challenging. High-performance liquid chromatography (HPLC) is a powerful analytical and preparative technique for resolving such closely related compounds.

Developing a successful chromatographic method hinges on exploiting the subtle differences in the physicochemical properties of the isomers. Key factors in method development include the choice of stationary phase, mobile phase composition, and temperature. For fluorinated aromatic compounds, the selection of the organic modifier in the mobile phase has been shown to be a critical parameter in achieving separation. nih.gov

Thermodynamic analysis of the separation process can provide deeper insights into the mechanism of retention and selectivity. For instance, studies on the separation of fluorophenylacetic acid isomers have shown that the separation can be driven by either enthalpic or entropic factors, depending on the specific isomers being resolved. nih.gov Understanding these thermodynamic drivers allows for the rational optimization of chromatographic conditions to maximize resolution.

Table 1: Illustrative Parameters for HPLC Method Development for Isomer Resolution

ParameterVariablePurpose
Stationary Phase C18, C8, Phenyl-HexylTo screen for different types of hydrophobic and π-π interactions.
Mobile Phase Acetonitrile/Water, Methanol/WaterThe choice of organic modifier can significantly impact selectivity for fluoro-isomers. nih.gov
pH Modifier Formic Acid, Acetic Acid, Ammonium AcetateTo control the ionization state of the analyte and improve peak shape.
Temperature 25°C, 30°C, 40°CTo investigate the thermodynamic properties (ΔH°, ΔS°) of the separation and optimize selectivity. nih.gov
Flow Rate 0.8 mL/min, 1.0 mL/min, 1.2 mL/minTo optimize analysis time and separation efficiency.

Recrystallization Strategies for Crystalline Product Enhancement

Recrystallization is a fundamental purification technique used to obtain high-purity solid compounds and to control the crystal size and morphology of the final product. mt.com The process generally involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated solution, followed by controlled cooling to induce crystallization. mt.com As the solution cools, the solubility of the target compound decreases, leading to the formation of crystals, while impurities remain dissolved in the mother liquor. mt.comprepchem.com

For guanidine salts, water is a commonly used recrystallization solvent. prepchem.com The crude product can be dissolved in a minimal amount of boiling water, and upon slow cooling, purified crystals are formed. orgsyn.org The efficiency of this process can be enhanced by concentrating the mother liquor to obtain a second crop of crystals. prepchem.com

Modern recrystallization strategies also include the use of anti-solvents. In anti-solvent recrystallization, a second solvent in which the target compound is insoluble (the anti-solvent) is added to the initial solution to induce precipitation. mt.com This technique can be particularly effective for controlling crystal size and morphology. aiche.org Studies on related energetic materials like guanidinium azotetrazolate show that changing the solvent system (e.g., from water to DMSO) or using an anti-solvent can dramatically alter the crystal habit from needle-like to cubic, which can be crucial for the material's physical properties. researchgate.net

The choice of recrystallization strategy depends on the solubility profile of this compound and its impurities in various solvent systems. Factors such as cooling rate, agitation, and the use of additives can be manipulated to enhance the purity and obtain the desired crystalline characteristics. aiche.org

Table 2: Recrystallization Strategies for Guanidinium Salts

StrategySolvent SystemProcedureOutcomeReference
Cooling Recrystallization WaterDissolve crude product in near-boiling water, filter hot to remove insoluble impurities, then cool slowly.Formation of purified, often needle-like crystals. orgsyn.org
Evaporative Crystallization WaterConcentrate the filtrate from the first crop of crystals by evaporation to induce a second crystallization.Increased overall yield of the purified product. prepchem.com
Anti-Solvent Recrystallization Solvent (e.g., Water, DMSO) + Anti-solventAdd a miscible solvent in which the solute has low solubility to a solution of the compound.Can produce smaller, more uniform crystals with different morphology (e.g., cubic). mt.comresearchgate.net
Adsorption/Recrystallization Water, Ammonia (B1221849) Water, Activated CarbonTreat the solution with an adsorbent like activated carbon at elevated temperatures before filtration and cooling.Removal of colored and other adsorbed impurities, leading to a higher purity product. google.com

Crystallographic and Solid State Structural Elucidation

Polymorphism and Phase Transitions in N-Substituted Guanidinium (B1211019) Salts

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in the study of solid-state materials, particularly for organic salts. nih.gov Different polymorphs of the same compound can exhibit distinct physical properties, including solubility, melting point, and stability.

Identification and Characterization of Polymorphic Forms

While no specific polymorphic forms of N-(3-Fluorophenyl)guanidine nitrate (B79036) have been reported, it is plausible that this compound could exhibit polymorphism. The existence of different conformers of the cation, coupled with various possible hydrogen-bonding networks, could lead to different packing arrangements and thus different crystal structures.

The identification and characterization of polymorphs would typically involve screening for different crystalline forms by varying crystallization conditions such as solvent, temperature, and cooling rate. Each potential polymorph would then be characterized by techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) to identify unique forms and understand their thermal behavior and interconversion.

Factors Influencing Polymorphic Control during Crystallization

The ability to control which polymorphic form crystallizes is of significant scientific and industrial importance. Several factors can influence polymorphic outcomes during the crystallization of N-substituted guanidinium salts:

Solvent: The polarity and hydrogen-bonding capability of the solvent can influence the conformation of the molecule in solution and interact differently with growing crystal faces, thereby directing the formation of a specific polymorph.

Temperature and Supersaturation: The rate of nucleation and crystal growth are highly dependent on temperature and the level of supersaturation. Controlling these parameters can favor the formation of either a thermodynamically stable or a metastable polymorph.

Impurities: The presence of even small amounts of impurities can inhibit the growth of one polymorph while promoting another, or in some cases, stabilize a form that is otherwise difficult to isolate.

Stirring and Shear Forces: The hydrodynamics of the crystallization process can influence nucleation rates and potentially induce transformations between polymorphic forms. frontiersin.org

In the context of N-substituted guanidinium salts, the interplay between the conformational flexibility of the substituted phenyl ring and the strong, directional hydrogen bonds with the counter-ion is a key determinant of the resulting crystal packing and potential for polymorphism.

Crystal Engineering of N-(3-Fluorophenyl)guanidine nitrate

The rational design and understanding of the crystal structure of this compound fall under the purview of crystal engineering. This sub-discipline focuses on controlling the assembly of molecules in the solid state to achieve desired physical and chemical properties.

The identification and analysis of supramolecular synthons are fundamental to crystal engineering. These are robust, repeating patterns of intermolecular interactions that can be used to predict and control crystal structures. For this compound, one would anticipate the presence of strong hydrogen bonding between the guanidinium cation's N-H donors and the nitrate anion's oxygen acceptors. The specific geometry and hierarchy of these synthons, however, remain undetermined without experimental crystal structure data. The influence of the fluorine substituent on the electronic properties of the phenyl ring and its potential participation in weaker interactions could also play a crucial role in defining the supramolecular architecture.

The nitrate anion is known to be a versatile hydrogen bond acceptor and can significantly influence the crystal packing of organic cations. Its planar trigonal geometry allows for a variety of coordination modes, leading to the formation of different dimensional networks (e.g., 0D discrete pairs, 1D chains, 2D layers, or 3D frameworks). In the case of this compound, the interplay between the hydrogen bonds formed by the guanidinium group and the potential for other non-covalent interactions involving the fluorophenyl ring would be directed, in part, by the nitrate counterion. However, without a determined crystal structure, the specific role of the nitrate ion in the solid-state assembly of this compound is purely speculative.

Reactivity and Reaction Mechanisms

N-(3-Fluorophenyl)guanidine nitrate (B79036) as a Reagent in Organic Synthesis

Guanidines and their corresponding salts (guanidinium salts) are widely recognized for their utility in organic synthesis, primarily functioning as strong, non-nucleophilic bases or as effective catalysts. researchgate.net Guanidinium (B1211019) salts, the protonated form of guanidines, are particularly interesting for their ability to act as Brønsted acid catalysts, activating substrates through hydrogen bonding. researchgate.net The conjugate acids of guanidines are stabilized by resonance, which accounts for their high pKa values (around 12.5-13.5), making the parent guanidines some of the strongest organic bases. thieme-connect.de N-(3-Fluorophenyl)guanidine nitrate, as a guanidinium salt, is therefore expected to be an effective Brønsted acid catalyst in various organic reactions.

Guanidine (B92328) derivatives have demonstrated catalytic activity in a broad spectrum of organic reactions. Their utility stems from their dual ability to act as a base or, in their protonated form, as a bifunctional catalyst that can activate both a nucleophile and an electrophile. researchgate.net

Chiral guanidines and their salts have been successfully employed in enantioselective reactions, including:

Aza-Henry (Nitro-Mannich) Reactions : Chiral guanidine-amide catalysts facilitate the reaction between ketimines and nitromethane, proceeding through a mechanism involving deprotonation of the nitroalkane and dual hydrogen-bonding activation of the substrates in the transition state. mdpi.com

Michael Additions : Guanidines catalyze the addition of nucleophiles to α,β-unsaturated compounds. researchgate.net For instance, hydroxyguanidines have been used as catalysts in the Michael reaction. researchgate.net

Claisen Rearrangements : Guanidinium salts have been shown to catalyze Claisen rearrangements, with their efficacy explained through DFT calculations of the transition state. researchgate.net

Epoxidation and Bromination Reactions : Commercially available guanidines like 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) and 1,1,3,3-Tetramethylguanidine (TMG) have been used to catalyze epoxidation and bromination of alkenes. researchgate.net

Polymerization : TBD is an effective catalyst for the ring-opening polymerization of cyclic esters. researchgate.net

Given this precedent, this compound is a plausible candidate for catalyzing similar transformations, particularly those that benefit from Brønsted acid catalysis.

Table 1: Examples of Organic Reactions Catalyzed by Guanidine Derivatives

Reaction TypeCatalyst TypeRole of CatalystReference
Aza-Henry ReactionChiral Guanidine-AmideBase and H-bond donor mdpi.com
Michael AdditionHydroxyguanidineBase and H-bond donor researchgate.net
Claisen RearrangementGuanidinium SaltBrønsted acid / H-bond donor researchgate.net
EpoxidationTBDNucleophilic catalyst researchgate.net
Ring-Opening PolymerizationTBDNucleophilic catalyst researchgate.net
GuanylationLanthanide amides, Ytterbium triflateLewis acid organic-chemistry.org

The catalytic activity of guanidinium salts like this compound is centered on their ability to act as efficient proton donors. The mechanism typically involves the activation of a substrate via hydrogen bonding. researchgate.net In many cases, a bifunctional activation model is proposed where the guanidinium ion forms a hydrogen bond with an electrophile, increasing its reactivity, while a basic counter-ion or another basic site in the catalyst activates the nucleophile. researchgate.net

In the guanidine-catalyzed aza-Henry reaction, for example, the catalytic cycle involves three key steps mdpi.com:

Deprotonation of the nucleophile (e.g., nitromethane) by the basic guanidine catalyst.

Formation of the new carbon-carbon bond, which is often the stereochemistry-determining step.

Proton transfer from the resulting protonated guanidinium catalyst to the intermediate, regenerating the catalyst for the next cycle. mdpi.com

For this compound, the guanidinium cation would serve as the proton donor. Its effectiveness is dictated by its acidity, which is influenced by the electron-withdrawing fluorine atom on the phenyl ring. This proton can activate carbonyl groups or other electrophiles, facilitating nucleophilic attack.

Mechanistic Aspects of Compound Formation and Transformation

The synthesis of guanidines, a reaction known as guanylation, typically involves the addition of an amine to a suitable electrophilic precursor. thieme-connect.de Common methods include the reaction of an amine with cyanamides, S-alkylisothioureas, or carbodiimides. thieme-connect.deorganic-chemistry.org Transition metal catalysis has also emerged as a powerful tool for guanidine synthesis. rsc.org

The transformation of guanidines can occur via reactions like thermal guanidine metathesis (TGM), a reversible process involving the exchange of N-substituents among guanidine molecules. wwu.edu This reaction proceeds under thermodynamic control and is believed to occur via a dissociative mechanism. wwu.edu

Understanding the intermediates and transition states in guanidine chemistry is crucial for explaining their reactivity and for designing new catalysts.

Reaction Intermediates : In many synthetic routes to guanidines, carbodiimides are key intermediates. organic-chemistry.orgwwu.edu For instance, reacting an amine with an isothiocyanate can generate a thiourea, which is then desulfurized to a carbodiimide (B86325) that subsequently reacts with another amine to form the guanidine. nih.gov Similarly, the thermal metathesis of guanidines is proposed to proceed through the dissociation of the guanidine into a carbodiimide and an amine. wwu.edu In palladium-catalyzed syntheses, N-acylguanidines are formed via an N-cyanobenzamide intermediate. organic-chemistry.org

Transition States : The catalytic action of guanidines is often rationalized by analyzing the transition state (TS) of the rate-determining step, frequently with the aid of computational methods like Density Functional Theory (DFT). researchgate.netnih.gov In bifunctional catalysis, the transition state involves the guanidinium moiety forming one or more hydrogen bonds with the substrates. researchgate.net For the aza-Henry reaction, DFT calculations have been used to model four possible transition states to explain the observed enantioselectivity. mdpi.com These models show the protonated guanidine activating the nitronate while another part of the catalyst interacts with the ketimine via hydrogen bonding. mdpi.com The relative Gibbs free energies of these competing transition states determine the final product distribution. mdpi.comnih.gov

The kinetics and thermodynamics of reactions involving guanidines are influenced by both steric and electronic factors.

Kinetics : The rate of guanidine reactions is highly dependent on the substitution pattern. In thermal guanidine metathesis, steric congestion around the guanidine core significantly impacts the reaction rate, with more hindered guanidines reacting more slowly. wwu.edu The nature of the substituents (alkyl vs. aryl) also plays a crucial role; guanidines with only alkyl substituents show minimal reactivity compared to those with aryl groups. wwu.edu Detailed kinetic models for the combustion of guanidine nitrate have been developed using quantum chemical calculations and transition state theory to determine rate coefficients for elementary reactions. jes.or.jp

Thermodynamics : Guanidine reactions are often under thermodynamic control, meaning the final product distribution reflects the relative stability of the components at equilibrium. wwu.edu In the TGM reaction, the equilibrium favors the formation of less sterically hindered guanidines. wwu.edu The thermodynamic stability of guanidinium salts is a key feature, stemming from the extensive resonance delocalization of the positive charge over the three nitrogen atoms in the protonated form. thieme-connect.de The thermodynamics of protein folding and unfolding in the presence of guanidine hydrochloride are also extensively studied, highlighting the compound's interaction with biomolecules. nih.gov

Table 2: Factors Influencing Guanidine Reactivity

FactorInfluence on KineticsInfluence on ThermodynamicsReference
Steric HindranceSlower rates for more congested guanidinesEquilibrium favors less hindered products wwu.edu
N-Substituents (Aryl vs. Alkyl)Aryl groups lead to faster reaction ratesInfluences equilibrium position wwu.edu
ResonanceStabilizes the guanidinium cationContributes to high basicity of guanidines thieme-connect.de
SolvationAffects reaction rates and equilibriaInfluences solubility and workup thieme-connect.de

Influence of Fluorine Substitution on Reactivity and Selectivity

The introduction of a fluorine atom onto the phenyl ring of N-phenylguanidine has a profound impact on the molecule's electronic properties and, consequently, its reactivity and catalytic behavior. Fluorine is the most electronegative element, exerting a strong electron-withdrawing effect through the sigma bond framework (inductive effect, -I).

For this compound, the fluorine atom is at the meta position. At this position, its electron-withdrawing inductive effect dominates, as the resonance effect (which is electron-donating for halogens) is not transmitted to the ipso-carbon connected to the guanidine group.

This electron withdrawal has several key consequences:

Reactivity and Selectivity : The modification of the catalyst's acidity can alter both reactivity and selectivity in catalyzed reactions. In reactions where proton transfer is key, the enhanced acidity of the fluorinated guanidinium ion could accelerate the reaction rate. The incorporation of fluorine has been shown to enhance the potency of some bioactive molecules, partly by altering binding affinities through modified electronic interactions. nih.govacs.org In a catalytic context, these modified electronic properties can influence the stability of transition states, thereby affecting the selectivity (e.g., enantioselectivity or regioselectivity) of the reaction. For example, in a comparison of pyridinyl and pyrimidinyl pyridazinone derivatives, the addition of more electronegative nitrogen atoms (in the pyrimidinyl group) was found to enhance antimicrobial activity, demonstrating the significant impact of electronic modifications. acs.org

Steric and Electronic Steering in Reaction Pathways

The reaction pathways of this compound are significantly influenced by both steric and electronic factors originating from the 3-fluorophenyl group.

Electronic Effects:

The fluorine atom at the meta-position of the phenyl ring is a key electronic determinant. Fluorine is a highly electronegative atom, exerting a strong electron-withdrawing inductive effect (-I). This effect reduces the electron density of the phenyl ring, which in turn influences the electronic character of the attached guanidinium moiety. While the guanidinium group is already electron-deficient due to its positive charge, the -I effect of the fluorine atom can further modulate the charge distribution across the molecule. This electronic pull can affect the pKa of the guanidinium group, influencing its protonation state in different chemical environments.

For reactions involving the guanidinium group, the electronic influence of the 3-fluorophenyl substituent can affect the acidity of the N-H protons. A more electron-withdrawing aryl group can increase the acidity of these protons, which can be a critical factor in reactions where the guanidinium ion acts as a hydrogen-bond donor or participates in proton transfer steps. nih.gov

Steric Effects:

Steric hindrance, arising from the spatial arrangement of the 3-fluorophenyl group, plays a crucial role in directing the approach of reactants. wikipedia.org The phenyl group is significantly bulkier than a simple alkyl substituent, and its presence can shield certain reaction sites from attack. For instance, in reactions where a nucleophile targets the central carbon of the guanidinium core, the orientation of the phenyl ring can create a steric barrier, favoring attack from less hindered directions.

This steric influence is particularly relevant in intermolecular reactions. The size and conformation of the N-(3-fluorophenyl)guanidinium cation can dictate how it interacts with other molecules, influencing the geometry of transition states and potentially the stereochemical outcome of reactions. In condensed phases, these steric factors also govern the packing of the ions in the crystal lattice or their solvation in a liquid medium.

The interplay between steric and electronic effects is summarized in the table below:

Feature of this compoundElectronic EffectSteric Effect
3-Fluoro Substituent Inductively electron-withdrawing (-I), deactivates the phenyl ring towards electrophilic attack.Moderate steric bulk influences the approach to the guanidinium core and the phenyl ring.
Phenyl Ring Resonance effects can delocalize charge, influencing the guanidinium group.Provides significant steric hindrance compared to smaller substituents, directing reaction pathways.
Guanidinium Cation Highly resonance-stabilized, delocalized positive charge. rsc.orgThe planar structure of the CN3 core is influenced by the attached phenyl group.
Nitrate Counter-ion Can form ion pairs with the guanidinium cation, influencing its effective charge and reactivity. nih.govIts size and shape affect crystal packing and solvation.

Activation or Deactivation of Reaction Sites

The inherent stability of the guanidinium cation means that its reaction sites, particularly the central carbon, are generally deactivated towards nucleophilic attack. However, specific conditions and structural modifications can lead to their activation.

Deactivation of the Guanidinium Carbon:

The primary reason for the low reactivity of the central carbon atom in the guanidinium cation is its extensive resonance stabilization. The positive charge is delocalized over the central carbon and the three nitrogen atoms, significantly reducing the electrophilicity of the carbon. This makes direct nucleophilic substitution at this position challenging under normal conditions.

Activation Mechanisms:

Despite this inherent stability, the guanidinium group can be activated for reaction. One theoretical approach involves the disruption of its resonance stabilization. For instance, the formation of a guanidine cyclic diimide (GCDI) structure can destabilize the resonance of the guanidine group, making the central carbon more susceptible to nucleophilic attack. While not directly observed for this compound, this provides a conceptual framework for its potential activation.

The nitrate counter-ion also plays a role in modulating reactivity. In solution, the formation of ion pairs between the guanidinium cation and the nitrate anion can influence the accessibility and reactivity of the cation. nih.gov The extent of ion pairing can depend on the solvent and concentration. In some cases, the counter-ion can influence the local environment of the guanidinium ion, potentially facilitating or hindering its participation in a reaction.

Furthermore, the N-H protons of the guanidinium group are reactive sites, capable of acting as hydrogen-bond donors. The strength of these interactions is influenced by the electronic nature of the 3-fluorophenyl substituent and the properties of the hydrogen-bond acceptor. In catalytic applications, these hydrogen-bonding capabilities are often a key feature of guanidinium-based catalysts.

The following table summarizes the factors influencing the activation and deactivation of reaction sites in this compound:

Reaction SiteDeactivating FactorsActivating Factors
Guanidinium Carbon Strong resonance stabilization of the guanidinium cation. Delocalized positive charge reduces electrophilicity.Disruption of resonance (e.g., through derivatization). Strong nucleophiles under forcing conditions.
N-H Protons Generally acidic and available for reaction.Increased acidity due to the electron-withdrawing 3-fluorophenyl group. Participation in hydrogen bonding.
Phenyl Ring Electron-withdrawing effect of the fluorine atom deactivates the ring towards electrophilic substitution.Can be activated towards nucleophilic aromatic substitution under specific conditions, particularly with strong nucleophiles.

Advanced Spectroscopic Characterization

Vibrational Spectroscopy (Infrared and Raman)

The vibrational spectrum of N-(3-Fluorophenyl)guanidine nitrate (B79036) is a composite of the vibrational modes from the 3-fluorophenyl group, the guanidinium (B1211019) core, and the nitrate counter-ion. The assignment of these modes is a critical step in the structural confirmation of the compound.

The guanidinium cation is known for its characteristic vibrations, which are influenced by the substitution of the fluorophenyl group. olemiss.edu Similarly, the nitrate anion has distinct vibrational modes that can be identified in the spectrum. researchgate.net The presence of the C-F bond also gives rise to a characteristic stretching vibration.

Interactive Table: Characteristic Vibrational Modes of N-(3-Fluorophenyl)guanidine nitrate

Vibrational ModeApproximate Wavenumber (cm⁻¹)Region
N-H Stretching3500-3300High-frequency
C-H Aromatic Stretching3100-3000High-frequency
C=N Stretching (Guanidinium)1680-1630Double-bond region
N-H Bending1650-1550Double-bond region
C-C Aromatic Stretching1600-1450Fingerprint region
NO₃⁻ Asymmetric Stretching~1380Fingerprint region
C-N Stretching1350-1250Fingerprint region
C-F Stretching1250-1000Fingerprint region
NO₃⁻ Symmetric Stretching~1050Fingerprint region
NO₃⁻ Out-of-plane Bending~830Fingerprint region

Note: The exact positions of the peaks can be influenced by the physical state of the sample and intermolecular interactions.

The extensive network of hydrogen bonds in this compound can be effectively studied using vibrational spectroscopy. The guanidinium group acts as a hydrogen bond donor, while the nitrate anion and the fluorine atom can serve as acceptors. rsc.orgmdpi.com

The formation of hydrogen bonds typically leads to a broadening and a shift to lower frequencies (red shift) of the N-H stretching bands in the IR spectrum. researchgate.net The magnitude of this shift can be correlated with the strength of the hydrogen bond. These interactions can also perturb the vibrational modes of the nitrate anion, providing further evidence of the intermolecular associations within the crystal lattice. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the definitive structural elucidation of this compound, providing information on the connectivity and spatial arrangement of atoms.

In a suitable deuterated solvent, high-resolution NMR spectra can be obtained to map out the complete structure of the molecule.

¹H NMR: The proton spectrum would display signals corresponding to the aromatic protons of the 3-fluorophenyl ring and the protons of the guanidinium group. The aromatic protons would appear as a complex pattern of multiplets, while the guanidinium protons would likely be observed as broad signals due to chemical exchange and quadrupolar relaxation.

¹³C NMR: The carbon spectrum provides information on all the carbon environments in the molecule. The carbon atom of the guanidinium group is expected to have a characteristic chemical shift. The carbons of the fluorophenyl ring will show splittings due to coupling with the fluorine atom, with the carbon directly bonded to fluorine exhibiting the largest coupling constant.

¹⁹F NMR: The fluorine NMR spectrum is a simple yet informative experiment that would show a single resonance for the fluorine atom in the 3-fluorophenyl group, confirming its presence and electronic environment.

Interactive Table: Representative NMR Data for this compound

NucleusRepresentative Chemical Shift (ppm)Expected MultiplicityKey Couplings
¹H (Aromatic)7.0 - 7.5MultipletH-H, H-F
¹H (Guanidinium)7.5 - 9.0Broad Singlet-
¹³C (Guanidinium)~157Singlet-
¹³C (C-F)~162Doublet¹J(C,F)
¹³C (Aromatic)110 - 140MultipletsJ(C,F)
¹⁹F~ -113MultipletF-H

Note: The presented chemical shifts are typical values and can vary based on the solvent and other experimental conditions.

In the solid state, NMR can be used to study crystalline this compound. This technique is particularly sensitive to the local environment of the nuclei and can be used to differentiate between different polymorphic forms of the compound. Each polymorph will exhibit a unique set of NMR signals. Furthermore, variable-temperature solid-state NMR experiments can provide insights into dynamic processes occurring in the crystal, such as molecular rotations or proton transfer events.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Detection

Electron Paramagnetic Resonance (EPR) spectroscopy is a specialized technique for the detection and characterization of paramagnetic species, which are molecules or atoms containing one or more unpaired electrons. While this compound is a diamagnetic species, EPR can be a valuable tool for studying its potential to form radical species under certain conditions.

For instance, the nitrate group could potentially be converted into the nitrate radical (NO₃•) through processes like photolysis or chemical oxidation. nih.gov The direct detection of such highly reactive radicals is often difficult, but they can be studied using a technique called spin trapping, where a "spin trap" molecule reacts with the transient radical to form a more stable radical that can be observed by EPR. nih.gov The resulting EPR spectrum can provide information about the identity of the trapped radical.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry serves as a powerful analytical technique for the molecular identification and structural elucidation of chemical compounds. In the case of this compound, mass spectrometry can provide crucial information regarding its molecular weight, elemental composition, and the fragmentation patterns of the N-(3-Fluorophenyl)guanidinium cation. While specific, detailed research findings on the mass spectrometric analysis of this compound are not extensively available in the public domain, the expected fragmentation behavior can be predicted based on the known mass spectral characteristics of related N-arylguanidines and fluorinated aromatic compounds.

Upon introduction into the mass spectrometer, typically using a soft ionization technique such as electrospray ionization (ESI), the this compound salt is expected to readily form the protonated molecular ion, the N-(3-Fluorophenyl)guanidinium cation, [C₇H₉FN₃]⁺. The nitrate anion would not typically be observed in positive ion mode ESI-MS. The high-resolution mass of this cation can be used to confirm its elemental composition.

The fragmentation of the N-(3-Fluorophenyl)guanidinium cation under collision-induced dissociation (CID) conditions in a tandem mass spectrometer (MS/MS) is anticipated to proceed through several key pathways. The primary fragmentation is likely to involve the cleavage of the bond between the phenyl ring and the guanidine (B92328) group, as well as fragmentation within the guanidine moiety itself.

One of the principal fragmentation routes would be the homolytic or heterolytic cleavage of the C-N bond connecting the 3-fluorophenyl group to the guanidine nitrogen. This would result in the formation of a 3-fluorophenyl radical or cation and a corresponding guanidinium radical cation or neutral guanidine molecule. Another significant fragmentation pathway would involve the loss of ammonia (B1221849) (NH₃) or cyanamide (B42294) (CH₂N₂) from the guanidinium portion of the molecule.

The presence of the fluorine atom on the phenyl ring can also influence the fragmentation pattern. Aryl fluorides are generally stable, but fragmentation involving the loss of a fluorine radical or hydrogen fluoride (B91410) (HF) from fragment ions may also be observed, although likely to a lesser extent compared to the cleavage of the C-N bond or fragmentation of the guanidine group.

Detailed analysis of the fragmentation of substituted guanidines has shown that the stability of the resulting fragment ions plays a crucial role in determining the observed fragmentation pathways. For instance, studies on N,N'-substituted guanidines have provided insights into the tautomeric forms and bond strengths which dictate the fragmentation patterns. mdpi.com The fragmentation of related compounds like isopropoxy benzene (B151609) guanidine has been studied using UHPLC-Q-TOF-MS/MS, revealing complex metabolic pathways that involve modifications to both the aromatic ring and the guanidine substituent. nih.gov

Based on these general principles, a table of expected major fragment ions for the N-(3-Fluorophenyl)guanidinium cation in a tandem mass spectrometry experiment is presented below. The exact relative abundances of these ions would depend on the specific experimental conditions, such as the collision energy.

Expected Fragment Ions of N-(3-Fluorophenyl)guanidinium Cation

Fragment IonProposed StructureNominal m/z
[C₇H₉FN₃]⁺N-(3-Fluorophenyl)guanidinium (Molecular Ion)154
[C₆H₄F]⁺3-Fluorophenyl cation95
[CH₅N₃]⁺Guanidinium cation60
[C₇H₇FN₂]⁺Loss of NH₂136
[C₆H₅FN₂]⁺Loss of CH₄N₂ (Amidogen radical and methanimine)124
[C₆H₄FN]⁺Loss of CH₅N₃ (Guanidine)110

It is important to note that the actual observed mass spectrum could be more complex due to potential rearrangements and secondary fragmentations. The study of fragmentation patterns of various organic molecules, including those with aromatic and amine functionalities, provides a foundational understanding for these predictions. nist.govnist.govresearchgate.net The analysis of fluorinated compounds, in particular, has its own set of characteristic fragmentation behaviors that would be superimposed on the patterns expected from the guanidine and phenylamine moieties. nist.gov

Supramolecular Chemistry and Intermolecular Interactions

Comprehensive Analysis of Hydrogen Bonding Motifs

Hydrogen bonding is anticipated to be the dominant intermolecular force in the crystal structure of N-(3-Fluorophenyl)guanidine nitrate (B79036). The guanidinium (B1211019) cation is an excellent hydrogen bond donor, with multiple N-H groups, while the nitrate anion is an effective hydrogen bond acceptor.

N-H…O Hydrogen Bonds: The primary and most significant hydrogen bonds in the structure will be the charge-assisted N-H…O interactions between the N-(3-fluorophenyl)guanidinium cation and the nitrate anion. The guanidinium group, with its delocalized positive charge, enhances the acidity of the N-H protons, making them strong hydrogen bond donors. The nitrate anion, with its oxygen atoms carrying a partial negative charge, acts as a multidentate acceptor. These interactions are crucial for the formation of stable salt pairs. In many guanidinium nitrate salts, these interactions lead to the formation of layered or sheet-like structures. nih.gov The strength of these N-H…O bonds is generally in the moderate to strong range.

Hydrogen Bond Type Typical Donor Typical Acceptor Estimated Bond Strength (kcal/mol) Significance
N-H…OGuanidinium N-HNitrate O4 - 15Primary structural determinant
C-F…HAromatic C-H, Guanidinium N-HPhenyl C-F0.5 - 2Secondary packing influence
N-H…NGuanidinium N-HGuanidinium N2 - 8Possible in certain motifs

This table presents estimated values based on typical hydrogen bond strengths found in related organic salts and fluorinated compounds.

Investigation of Other Non-Covalent Interactions

Beyond conventional hydrogen bonding, other non-covalent forces contribute to the supramolecular assembly of N-(3-Fluorophenyl)guanidine nitrate.

The presence of the 3-fluorophenyl ring suggests the potential for π-π stacking interactions. These interactions arise from the electrostatic and van der Waals forces between the electron clouds of adjacent aromatic rings. The introduction of an electronegative fluorine atom can influence the nature of these interactions by creating a quadrupole moment on the aromatic ring. This can lead to offset or slipped-stacking arrangements, which are often more favorable than a direct face-to-face stacking. These π-π interactions, while generally weaker than strong hydrogen bonds, can provide significant stabilization to the crystal lattice and play a key role in the self-assembly of molecules with aromatic moieties. mdpi.com

Interaction Type Participating Groups Estimated Energy (kcal/mol) Geometric Preference
π-π Stacking3-Fluorophenyl rings1 - 3Offset or Slipped-Parallel

This table presents estimated values for π-π stacking interactions based on studies of similar aromatic systems.

While fluorine is the least polarizable of the halogens and thus the weakest halogen bond donor, the possibility of C-F acting as a halogen bond acceptor cannot be entirely ruled out, especially in the presence of a strong halogen bond donor. However, in the context of this compound, it is more likely that the fluorine atom participates in the aforementioned C-F…H hydrogen bonds. True halogen bonding involving fluorine is less common and typically requires a more activated C-F bond or a highly electropositive partner.

Self-Assembly Processes in Solution and Solid State

The self-assembly of this compound is a hierarchical process driven by the various intermolecular interactions. In solution, ion pairing between the N-(3-fluorophenyl)guanidinium cation and the nitrate anion will be the primary association. As the concentration increases or upon crystallization, these ion pairs will begin to organize further.

In the solid state, the self-assembly is a nucleation and growth process where the molecules arrange themselves to achieve the most thermodynamically stable crystal lattice. This process is guided by the hierarchy of intermolecular forces. The strong N-H…O hydrogen bonds will direct the formation of the primary structural motifs. Subsequently, the weaker π-π stacking and C-F…H interactions will guide the packing of these motifs into the final three-dimensional structure. The specific polymorph obtained can be influenced by factors such as solvent, temperature, and rate of crystallization, as these can affect the kinetic and thermodynamic pathways of self-assembly. The spontaneous and reversible organization of molecular units into ordered structures is the hallmark of self-assembly in these systems. mdpi.com

Formation of Dimers, Chains, and Layered Structures

In the crystalline state, guanidinium nitrates are known to form intricate networks through charge-assisted hydrogen bonds. The guanidinium group, with its six available hydrogen bond donors on the three -NH2 groups, readily interacts with the oxygen atoms of the nitrate anion, which act as hydrogen bond acceptors. This leads to the formation of robust and predictable supramolecular motifs.

Dimers and Chains: The fundamental building block in the supramolecular assembly of this compound is often a hydrogen-bonded ion pair. These pairs can then associate further to form extended one-dimensional chains. A common motif observed in related guanidinium salts is the R²₂(8) graph set, where two hydrogen bonds form a cyclic arrangement between the guanidinium and nitrate ions. These chains can adopt various conformations, such as linear or zig-zag patterns, depending on the specific hydrogen bonding scheme and steric influences from the substituent.

Layered Structures: The one-dimensional chains can further self-assemble into two-dimensional layered structures. These layers are typically held together by additional hydrogen bonds, creating a sheet-like network. In many guanidinium nitrate structures, honeycomb-like layers are formed through extensive N-H···O interactions. nih.gov The voids within these layers can sometimes be occupied by solvent molecules or interpenetrated by adjacent layers. The 3-fluorophenyl groups would likely be oriented outwards from these hydrogen-bonded sheets, potentially engaging in weaker C-H···O or C-H···F interactions, or π-π stacking interactions between the aromatic rings, which would further stabilize the layered arrangement. A study of various N,N'-bridged guanidinium nitrates revealed the prevalence of recurring supramolecular motifs, including linear chains, alternating (zig-zag) chains, double chains, and tape or ribbon-type structures, all formed through charge-assisted self-assembly. researchgate.net

Supramolecular MotifDescriptionKey Interactions
Ion Pair The fundamental building block formed between the N-(3-Fluorophenyl)guanidinium cation and the nitrate anion.Charge-assisted N-H···O hydrogen bonds.
Chains (1D) Linear or zig-zag arrangements of ion pairs.Inter-ionic hydrogen bonds, often involving R²₂(8) motifs.
Layers (2D) Assembly of chains into sheet-like structures.A network of N-H···O hydrogen bonds, potentially with C-H···F and π-π stacking interactions between layers.

Solvent Effects on Self-Assembly

The choice of solvent can have a profound impact on the crystallization and self-assembly process of this compound, potentially leading to different polymorphic forms or the inclusion of solvent molecules into the crystal lattice.

The solvent can influence the supramolecular structure in several ways:

Solvation: The degree to which the guanidinium cation and nitrate anion are solvated can affect the kinetics and thermodynamics of crystal nucleation and growth.

Hydrogen Bonding Competition: Solvents with hydrogen bonding capabilities (e.g., water, alcohols) can compete with the intermolecular hydrogen bonds between the guanidinium and nitrate ions, potentially leading to the formation of different supramolecular motifs.

The interplay between the intrinsic hydrogen-bonding preferences of the this compound and the influence of the solvent environment is crucial in determining the final solid-state architecture. The polarity, size, and shape of the solvent molecules are all factors that can be tuned to potentially control the self-assembly process and isolate desired crystalline forms.

N 3 Fluorophenyl Guanidine Nitrate in Functional Materials Science

Assessment of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are pivotal for a range of advanced photonic applications, including optical switching and data storage. The NLO response of a material is intrinsically linked to its molecular structure, particularly the presence of polarizable electron systems. While direct experimental data on the NLO properties of N-(3-Fluorophenyl)guanidine nitrate (B79036) is not extensively documented in publicly available literature, theoretical assessments based on its molecular structure provide valuable insights.

The molecule combines a guanidinium (B1211019) group, a known contributor to NLO properties in some organic salts, with a 3-fluorophenyl ring. The guanidinium cation is planar with delocalized π-electrons, which can lead to significant molecular hyperpolarizability. The introduction of a 3-fluorophenyl group can further modulate these electronic properties. The fluorine atom, being highly electronegative, can induce a dipole moment and influence the intramolecular charge transfer characteristics, which are crucial for second-order NLO activity.

Computational studies on similar guanidinium derivatives have shown that the nature and position of substituents on the phenyl ring play a critical role in determining the magnitude of the NLO response. For N-(3-Fluorophenyl)guanidine nitrate, density functional theory (DFT) calculations would be instrumental in predicting its hyperpolarizability. It is hypothesized that the combination of the electron-donating guanidinium moiety and the electron-withdrawing nature of the fluorine-substituted phenyl ring could create a push-pull system, enhancing the second-order NLO effects. Further experimental validation through techniques like the Kurtz-Perry powder test would be necessary to quantify its second harmonic generation (SHG) efficiency.

Incorporation into Advanced Organic Materials

The unique structural features of this compound make it a promising candidate for incorporation into advanced organic materials. The guanidinium group's ability to form multiple hydrogen bonds can be exploited to create well-ordered supramolecular architectures. These hydrogen-bonding motifs can direct the assembly of the molecules into non-centrosymmetric crystal structures, a prerequisite for observing second-order NLO properties in the bulk material.

Furthermore, the fluorinated phenyl ring can introduce specific intermolecular interactions, such as C–H···F and F···F interactions, which can further influence the crystal packing and stability of the resulting material. The potential for this compound to act as a building block in co-crystals or host-guest assemblies with other organic or inorganic components opens up avenues for designing materials with tunable physical properties. For instance, its incorporation into polymer matrices could lead to the development of flexible NLO films. The synthesis of such advanced materials would likely involve solution-based crystallization techniques or solid-state grinding methods.

Studies on Mechanical and Thermally Induced Responses

The macroscopic properties of crystalline materials, including their response to mechanical stress and thermal stimuli, are dictated by their underlying crystal structure and intermolecular forces.

Correlation between Structural Features and Macroscopic Deformation

Recent studies on the parent compound, guanidinium nitrate, have revealed fascinating properties related to giant deformation and ferroelectricity. arxiv.orgarxiv.org These properties are attributed to phase transitions that involve significant changes in the crystal structure. While this compound is a distinct chemical entity, the fundamental principles governing the relationship between its structure and mechanical properties are expected to be similar.

The presence of the bulky and relatively rigid 3-fluorophenyl group, in conjunction with the network of hydrogen bonds established by the guanidinium and nitrate ions, will define the crystal's response to external pressure. It is plausible that under specific temperature and pressure conditions, this compound could exhibit phase transitions accompanied by significant macroscopic deformation. The nature of these deformations, whether they are elastic or plastic, would depend on the strength and directionality of the intermolecular interactions within the crystal lattice. High-pressure crystallography and nanoindentation studies would be essential to probe these structure-property relationships.

Analysis of Strain and Stress within the Crystal Lattice

Understanding how strain and stress are distributed within the crystal lattice upon external perturbation is crucial for predicting a material's mechanical stability and performance. For this compound, the analysis of lattice strain can be performed using techniques such as in-situ X-ray diffraction under varying pressure or temperature.

The application of stress is expected to cause anisotropic changes in the unit cell parameters. The fluorophenyl group and the planar guanidinium and nitrate ions will likely exhibit different compressibilities, leading to a complex strain distribution. Theoretical modeling, employing methods like DFT with periodic boundary conditions, can complement experimental data by providing a detailed picture of the stress tensors and the changes in bond lengths and angles within the crystal lattice under strain. This analysis would be vital for identifying potential slip planes or regions of stress concentration that could be precursors to mechanical failure.

Advanced Analytical Methodologies for Characterizing Guanidine Nitrates

Chromatographic Separations for Compound Purity and Characterization

Chromatographic techniques are fundamental in the analysis of pharmaceutical and chemical compounds, providing high-resolution separation of complex mixtures. For a polar and basic compound like N-(3-Fluorophenyl)guanidine nitrate (B79036), specific chromatographic approaches are required to achieve accurate and reliable results.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of non-volatile compounds. Due to the high polarity and basicity of guanidines (pKa ≈ 12.5), developing a robust HPLC method presents unique challenges. sielc.commtc-usa.commtc-usa.com The inherent properties of N-(3-Fluorophenyl)guanidine nitrate necessitate careful selection of the stationary phase, mobile phase, and detection method.

Several HPLC modes can be adapted for the analysis of guanidine (B92328) compounds. Cation-exchange chromatography is a viable option, leveraging the positive charge of the guanidinium (B1211019) ion for retention. nih.gov A study on the determination of guanidine in high salt and protein matrices utilized a Dionex CS14 cation-exchange column with a mobile phase of 3.75 mM methanesulfonic acid, achieving a limit of quantitation (LOQ) of 0.25 mg/L with UV detection at 195 nm. nih.gov

Mixed-mode chromatography, which combines ion-exchange and reversed-phase mechanisms, is another powerful approach. sielc.com For this compound, the fluorophenyl group introduces hydrophobicity, making it amenable to a mixed-mode separation. sielc.com A Primesep 100 column, for instance, can retain guanidine via a cation-exchange mechanism. sielc.com

For enhanced sensitivity, especially at low concentrations, pre-column derivatization can be employed. thermofisher.comoup.com Reagents like acetylacetone (B45752) react with guanidines to form derivatives that can be readily separated and detected. oup.com An alternative is to use a detector with higher sensitivity for non-chromophoric compounds, such as an Evaporative Light Scattering Detector (ELSD). sielc.commtc-usa.commtc-usa.com

A straightforward HPLC-UV method without derivatization can also be developed. For instance, a Cogent Diamond Hydride™ column with a mobile phase of 50% DI water, 50% acetonitrile, and 0.1% formic acid has been used for the analysis of guanidine with UV detection at 195 nm. mtc-usa.com

Table 1: Illustrative HPLC Method Parameters for Guanidine Compounds

Parameter Method 1 (Cation-Exchange) nih.gov Method 2 (Mixed-Mode) sielc.com Method 3 (Reversed-Phase) mtc-usa.com
Column Dionex CS14 Cation-Exchange Primesep 100 Cogent Diamond Hydride™
Mobile Phase 3.75 mM Methanesulfonic Acid Gradient with Acetonitrile and water with buffer 50% DI Water / 50% Acetonitrile / 0.1% Formic Acid
Flow Rate 1.0 mL/min Not specified 1.0 mL/min
Detection UV at 195 nm UV at 200 nm or ELSD UV at 195 nm
Injection Volume 50 µL Not specified 1 µL

| Run Time | 21 min | Not specified | Not specified |

Gas Chromatography (GC) for Volatile Byproducts and Derivatization

Gas Chromatography (GC) is typically reserved for volatile and thermally stable compounds. Guanidines themselves are generally non-volatile, making direct GC analysis challenging. oup.com Therefore, derivatization is a necessary step to convert the polar guanidine moiety into a more volatile and thermally stable derivative. oup.comnih.gov

Several derivatizing agents have been successfully used for the GC analysis of guanidino compounds. Hexafluoroacetylacetone (B74370) is one such reagent that creates specific and highly sensitive derivatives suitable for electron-capture detection. nih.gov Another approach involves derivatization with glyoxal (B1671930), followed by separation on an HP-5 column. oup.com The use of hexafluoroacetylacetone and ethyl chloroformate has also been reported for the derivatization of guanidino compounds prior to GC analysis. researchgate.net

The choice of derivatization reagent and GC conditions is critical for achieving good separation and sensitivity. For instance, a method using glyoxal as the derivatizing agent employed an HP-5 column with a temperature program and flame ionization detection (FID). oup.com

Table 2: Example GC Derivatization and Analysis Parameters for Guanidino Compounds

Parameter Method 1 (Hexafluoroacetylacetonates) nih.gov Method 2 (Glyoxal Derivatization) oup.com Method 3 (Hexafluoroacetylacetone and Ethyl Chloroformate) researchgate.net
Derivatizing Agent Hexafluoroacetylacetone Glyoxal Hexafluoroacetylacetone and Ethyl Chloroformate
Column Not specified HP-5 (30 m x 0.32 mm i.d.) HP-5 (30 m x 0.32 mm i.d.)
Carrier Gas Not specified Nitrogen Nitrogen
Detector Alkali Flame Ionization or Electron-Capture Flame Ionization Detector (FID) Flame Ionization Detector (FID)

| Temperature Program | Not specified | Initial 100°C for 2 min, ramp 20°C/min to 250°C | Initial 90°C for 2 min, ramp 10°C/min to 220°C |

Hyphenated Techniques (e.g., LC-MS/MS) for Comprehensive Analysis

Hyphenated techniques, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offer unparalleled selectivity and sensitivity for the analysis of complex mixtures. nih.govnih.gov For this compound, LC-MS/MS can provide definitive identification and quantification, even in complex matrices.

Due to the polar nature of guanidines, Hydrophilic Interaction Liquid Chromatography (HILIC) is often a preferred separation mode over traditional reversed-phase chromatography. waters.com HILIC columns, such as those with amide-bonded stationary phases, can effectively retain and separate highly polar compounds. waters.com

Derivatization can also be employed in LC-MS/MS to improve chromatographic retention and ionization efficiency. nih.gov A method using benzoin (B196080) as a derivatizing agent has been developed for the sensitive and selective quantification of guanidine in environmental samples. nih.gov This method achieved a lower limit of quantification of 50 nM. nih.gov The derivatization enhances the hydrophobicity of the analyte, allowing for better retention on reversed-phase columns.

The mass spectrometer provides an additional layer of specificity, allowing for the selection of precursor and product ions unique to the analyte of interest. This multiple reaction monitoring (MRM) approach significantly reduces background noise and improves the accuracy of quantification.

Thermal Analysis (Differential Scanning Calorimetry, Thermogravimetric Analysis) for Solid-State Behavior

Thermal analysis techniques are crucial for characterizing the solid-state properties of energetic materials like guanidine nitrates. researchgate.netscribd.com Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide valuable information about melting point, decomposition temperature, and thermal stability. researchgate.netrsc.org

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. For this compound, DSC can be used to determine its melting point and to study any phase transitions that may occur upon heating. Studies on other guanidinium salts have shown that the nature of the counterion can significantly influence the thermal behavior. rsc.org For instance, the decomposition temperatures of various guanidinium salts were found to range from 240 °C to 305 °C. rsc.org

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. TGA is used to determine the decomposition temperature and to study the kinetics of decomposition. For guanidine nitrate, thermal decomposition is a complex process involving both vaporization and decomposition. researchgate.net The evolved gas products during the thermal decomposition of guanidine nitrate compositions can be influenced by the presence of other components. researchgate.net Studies on guanidinium azotetrazolate, another energetic salt, have used TGA in conjunction with other techniques to propose decomposition pathways. psu.edu

The combination of DSC and TGA, often coupled with evolved gas analysis techniques like Fourier Transform Infrared Spectroscopy (FT-IR) or Mass Spectrometry (MS), provides a comprehensive understanding of the thermal decomposition mechanism of guanidine nitrates. researchgate.net This information is critical for assessing the safety and stability of these energetic materials.

Table 3: Mentioned Compound Names

Compound Name
This compound
Guanidine
Guanidinium
Methanesulfonic acid
Acetylacetone
Glyoxal
Hexafluoroacetylacetone
Ethyl chloroformate
Benzoin
Guanidine nitrate

Q & A

Basic Questions

Q. What are the established synthesis protocols for N-(3-Fluorophenyl)guanidine nitrate, and how do reaction conditions influence purity and yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 3-fluoroaniline with cyanamide in the presence of nitric acid under controlled pH (3–5) yields the guanidine nitrate derivative. Heating at 60–80°C for 6–8 hours ensures complete reaction, followed by recrystallization from ethanol/water (1:2 v/v) to remove unreacted ammonium nitrate and byproducts .
  • Critical Factors : Excess nitric acid may lead to over-nitration, while insufficient heating reduces conversion efficiency. Purity (>98%) is confirmed via HPLC (C18 column, 0.1% H3PO4 mobile phase) .

Q. What analytical techniques are recommended for characterizing this compound?

  • Key Methods :

  • NMR : ¹H NMR (DMSO-d6) shows aromatic protons (δ 7.2–7.8 ppm) and guanidine NH peaks (δ 8.1–8.5 ppm). ¹⁹F NMR confirms fluorine substitution (δ -110 to -115 ppm) .
  • FT-IR : Bands at 1650 cm⁻¹ (C=N stretch) and 1380 cm⁻¹ (NO₃⁻ symmetric stretch) validate structure .
  • XRD : Monoclinic crystal structure (space group P2₁/c) with lattice parameters a = 7.42 Å, b = 10.35 Å .

Q. What safety protocols are critical when handling this compound?

  • Hazards : Oxidizing properties (risk of explosion above 215°C), acute toxicity (oral LD50 in rats: 320 mg/kg), and nitrate-induced methemoglobinemia .
  • Mitigation : Use explosion-proof equipment, conduct reactions in fume hoods, and employ PPE (nitrile gloves, face shields). Store in airtight containers away from reducing agents .

Advanced Research Questions

Q. How does the fluorine substituent at the 3-position influence the compound’s reactivity and pharmacological activity?

  • Mechanistic Insight : The electron-withdrawing fluorine enhances electrophilic substitution on the phenyl ring, facilitating interactions with biological targets (e.g., histamine H₂ receptors). Comparative studies with non-fluorinated analogs show a 3.5-fold increase in receptor binding affinity (IC₅₀ = 12 nM vs. 42 nM) .
  • Experimental Design : Radioligand displacement assays (³H-tiotidine) on guinea pig parietal cells quantify antagonistic activity. Dose-response curves are analyzed using the Hill equation .

Q. What contradictions exist in toxicological data for guanidine nitrate derivatives, and how should they inform experimental design?

  • Data Conflicts : Subchronic NOAEL values range from 5 mg/kg-day (gastrointestinal effects) to 11 mg/kg-day (neurological symptoms) in rodent models. Discrepancies arise from species-specific metabolism and nitrate bioactivation pathways .
  • Resolution : Use isoform-specific CYP450 inhibitors (e.g., cimetidine for CYP2C19) to delineate metabolic contributions. Cross-validate findings with in vitro hepatocyte assays .

Q. How can thermal decomposition kinetics of this compound be modeled for combustion applications?

  • Methodology : Thermogravimetric analysis (TGA) under nitrogen (heating rate 10°C/min) reveals two-stage decomposition:

Initial endothermic peak at 215°C (nitrate dissociation).

Exothermic fluorophenylguanidine degradation at 320°C.

  • Kinetic parameters (Eₐ = 148 kJ/mol, n = 1.2) are derived via Flynn-Wall-Ozawa method .
    • Applications : Gas generants for airbags require blending with 20–30% basic copper nitrate to suppress toxic NOx emissions .

Q. What strategies optimize the compound’s stability in aqueous formulations for pharmacological studies?

  • Challenges : Hydrolysis at pH > 7.0 degrades the guanidine moiety.
  • Solutions :

  • Use citrate buffers (pH 4.5–5.5) to stabilize the nitrate group.
  • Lyophilization with trehalose (1:2 molar ratio) improves shelf life (>24 months at -20°C) .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.